4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide
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Overview
Description
4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide is a chemical compound that features a bromine atom, a trifluoromethyl group, and a thiosemicarbazide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 2-bromo-5-trifluoromethylbenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct chemical properties.
Properties
Molecular Formula |
C8H7BrF3N3S |
---|---|
Molecular Weight |
314.13 g/mol |
IUPAC Name |
1-amino-3-[2-bromo-5-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF3N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) |
InChI Key |
DWIYJBBTKRPZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)Br |
Origin of Product |
United States |
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